DL-Valine-1-13C
Overview
Description
DL-Valine-1-13C is a stable isotopically labeled form of DL-Valine . It has a linear formula of (CH3)2CHCH(NH2)13CO2H . It is a solid substance with a molecular weight of 118.14 .
Molecular Structure Analysis
The InChI string for DL-Valine-1-13C is 1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/i5+1 . This indicates that the 13C isotope is located at the carboxyl carbon of the valine molecule .Physical And Chemical Properties Analysis
DL-Valine-1-13C is a solid substance with a melting point of 295 °C (subl.) (lit.) . The mass shift is M+1 .Scientific Research Applications
Synthesis and Labeling Techniques
DL-Valine-1-13C has been synthesized through various methods, such as converting acetonitrile-2-13C to 2-methyl-13C-2-thiazoline, followed by several chemical transformations. This synthesis is significant for stable isotope labeling in scientific studies (Whaley et al., 1979).
The compound has been used in biosynthetically directed fractional 13C labeling for stereospecific nuclear magnetic resonance (NMR) assignments in peptides and proteins, demonstrating its utility in detailed molecular structure analysis (Neri et al., 1989).
Industrial and Microbial Applications
- DL-Valine-1-13C plays a role in the microbial preparation of d-valine, which is used in the synthesis of agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs. Its derivatives have clinical applications, like in immune-deficiency treatments and antitumor therapy (Chen et al., 2016).
Metabolic Studies
The compound has been utilized in metabolic studies, such as tracing the metabolism of valine to methylmalonyl-CoA in methylmalonicacidemia, providing insights into metabolic pathways (Tanaka et al., 1975).
In vitro studies involving dl-valine-1-14C have been conducted to understand amino acid incorporation into proteins during various physiological states, such as pregnancy and the postpartum period (Roy et al., 1978).
NMR Studies and Molecular Analysis
DL-Valine-1-13C has been significant in high-resolution 13C nuclear magnetic resonance studies, providing valuable insights into the metabolism of amino acids like valine in organisms (Dickinson et al., 1998).
It has also been used in stereospecific assignment studies in polypeptides, enhancing the understanding of molecular structures and interactions (Senn et al., 1989).
Pancreatic Imaging and Diagnostic Applications
DL-Valine-1-13C has been explored as a potential imaging agent for the pancreas, demonstrating high specificity and offering new diagnostic possibilities (Washburn et al., 1978).
Its use in positron tomographic imaging with carbon-11-labeled amino acids has provided valuable diagnostic tools for detecting and studying pancreatic diseases (Hübner et al., 1979).
Future Directions
The use of isotopically labeled compounds like DL-Valine-1-13C is crucial in various fields of scientific research. They are particularly useful in metabolic studies, proteomics, and biomolecular NMR . As our understanding and techniques in these fields continue to advance, the demand and applications for these compounds are likely to increase.
properties
IUPAC Name |
2-amino-3-methyl(113C)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/i5+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSNJWFQEVHDMF-HOSYLAQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C([13C](=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436827 | |
Record name | DL-Valine-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Valine-1-13C | |
CAS RN |
152840-81-8 | |
Record name | DL-Valine-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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